molecular formula C6H6FN3O B13115798 2-Amino-3-fluoroisonicotinamide

2-Amino-3-fluoroisonicotinamide

Cat. No.: B13115798
M. Wt: 155.13 g/mol
InChI Key: ZUDXKFSAECTDOW-UHFFFAOYSA-N
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Description

2-Amino-3-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, characterized by an amino group at the 2-position and a fluorine atom at the 3-position of the pyridine ring. Fluorination at specific positions often enhances metabolic stability, bioavailability, and binding affinity in drug candidates.

Properties

Molecular Formula

C6H6FN3O

Molecular Weight

155.13 g/mol

IUPAC Name

2-amino-3-fluoropyridine-4-carboxamide

InChI

InChI=1S/C6H6FN3O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

ZUDXKFSAECTDOW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C(=O)N)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoroisonicotinamide typically involves the fluorination of isonicotinamide derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction to yield 2-amino-3-fluoropyridine . This intermediate can then be further modified to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

2-Amino-3-fluoroisonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various interactions due to its electronegativity. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Purity and Availability :

  • 2-Amino-5-fluoroisonicotinic acid (CAS 1260671-28-0): High purity (>98%), commercially available at ~$350/gram .
  • Methyl 2-amino-5-fluoroisonicotinate (CAS 1380331-29-2): Moderate purity (95%), synthesized via esterification under acidic conditions .
  • 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0): Limited commercial availability; synthesized via halogenation reactions .

Stability and Reactivity :

  • Carboxylic acid derivatives (e.g., 2-Amino-5-fluoroisonicotinic acid) are prone to decarboxylation under high temperatures, whereas methyl esters exhibit greater thermal stability .
  • Chloro-fluoro analogs (e.g., 2-Chloro-3-fluoroisonicotinic acid) show higher electrophilicity, making them reactive intermediates in cross-coupling reactions .

Biological Activity

2-Amino-3-fluoroisonicotinamide (AFI) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a fluorine atom. These functionalities enable AFI to participate in various biological interactions, making it a valuable candidate for research in pharmacology and biochemistry. This article explores the biological activity of AFI, including its mechanisms of action, applications in medicinal chemistry, and comparisons with related compounds.

AFI is characterized by its ability to form hydrogen bonds due to the amino group and engage in diverse interactions owing to the electronegative fluorine atom. These properties enhance its reactivity and potential biological efficacy .

The biological activity of AFI is primarily attributed to its interaction with specific molecular targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the fluorine atom may influence the electronic properties of the compound, affecting enzyme activity and protein interactions. This dual functionality can lead to various biological effects, including modulation of enzyme activity and inhibition of specific biological pathways.

Biological Activity Overview

AFI has been evaluated for several biological activities:

Case Studies

Several studies have highlighted the biological potential of structurally related compounds:

  • Biofilm Inhibition in E. coli :
    • A study synthesized derivatives of 2-amino-3-acyl compounds that showed low micromolar inhibition of biofilm formation without affecting bacterial growth. This suggests that similar modifications in AFI could yield effective antibiofilm agents .
  • Antitumor Activity :
    • Research on 2-amino-3-fluoropyridine demonstrated significant enhancements in antitumor efficacy through structural modifications that included fluorination. These findings imply that AFI may possess similar or superior antitumor properties due to its unique structure .

Comparative Analysis

To understand AFI's unique position among similar compounds, a comparative analysis is presented below:

CompoundStructure FeaturesBiological Activity
This compoundAmino group, Fluorine atomPotential antimicrobial and antitumor activity
2-Amino-3-fluoropyridineAmino group, Fluorine atomEnhanced antitumor activity
IsonicotinamideAmino group onlyModerate biological activity
3-FluoroisonicotinamideFluorine atom onlyLimited studies on biological effects

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